Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate

Lipophilicity Chromatographic retention Liquid-liquid extraction

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate (CAS 214848-28-9) is a nitroaromatic benzoate diester building block with molecular formula C₁₂H₁₃NO₇ and molecular weight 283.23 g·mol⁻¹. It belongs to the class of 3-alkoxy-4-nitrobenzoate esters employed as synthetic intermediates in medicinal chemistry programs, most notably as a precursor in poly(ADP-ribose) polymerase (PARP) inhibitor synthesis.

Molecular Formula C12H13NO7
Molecular Weight 283.23 g/mol
CAS No. 214848-28-9
Cat. No. B1294180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate
CAS214848-28-9
Molecular FormulaC12H13NO7
Molecular Weight283.23 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C12H13NO7/c1-3-19-11(14)7-20-10-6-8(12(15)18-2)4-5-9(10)13(16)17/h4-6H,3,7H2,1-2H3
InChIKeyHFQWLHPOXJZYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate (CAS 214848-28-9): Procurement-Grade Identity, Physicochemical Profile, and In-Class Positioning


Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate (CAS 214848-28-9) is a nitroaromatic benzoate diester building block with molecular formula C₁₂H₁₃NO₇ and molecular weight 283.23 g·mol⁻¹ [1]. It belongs to the class of 3-alkoxy-4-nitrobenzoate esters employed as synthetic intermediates in medicinal chemistry programs, most notably as a precursor in poly(ADP-ribose) polymerase (PARP) inhibitor synthesis [2]. Its computed logP (XLogP3-AA = 1.9) places it in a moderately lipophilic range suitable for both aqueous and organic-phase processing [1]. The compound is commercially available from multiple reputable suppliers at purities ranging from 95% to 98%, with storage at ambient temperature .

Workflow Nitroaromatic diester building block for multi-step synthesis
Selection 98% purity tier supports impurity-sensitive API intermediate campaigns
Handling Ambient storage and no GHS hazard labeling simplify lab logistics

Why Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate Cannot Be Casually Interchanged with Regioisomeric or Alkoxy-Variant Analogs


Substituting Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate with its closest in-class analogs — the 4-ethoxy regioisomer (CAS 873852-15-4) or the 3-methoxy variant (CAS 138035-71-9) — introduces measurable differences in lipophilicity, conformational flexibility, and electronic directing effects that directly impact synthetic trajectory and purification behavior [1][2]. The 3-ethoxy versus 4-ethoxy regiochemistry alters the electron distribution on the aromatic ring, affecting rates of nitro reduction and nucleophilic aromatic substitution [1]. The ethoxy-to-methoxy alkyl chain length difference (ΔXLogP = 0.4) is significant enough to shift reversed-phase HPLC retention times and liquid-liquid extraction partition coefficients [2]. Generic substitution without verifying these physicochemical and regiochemical parameters can lead to failed reaction sequences, unexpected impurity profiles, and costly rework in multi-step synthesis campaigns.

Regiochemistry 4-ethoxy regioisomer (CAS 873852-15-4) alters nitro group electronics, which may shift reduction and substitution pathway outcomes
Lipophilicity 3-methoxy analog (CAS 138035-71-9) has lower logP, which may reduce organic-phase extraction recovery and shorten RP-HPLC retention
Purity grade 95% grade may carry higher impurity burden; verify if cumulative impurity carryover is critical for your downstream sequence

Quantitative Differential Evidence Guide: Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate versus Closest Analogs


Lipophilicity Advantage: XLogP3-AA 1.9 vs. 1.5 for the 3-Methoxy Analog — Impact on Extraction and Chromatographic Retention

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate exhibits a computed XLogP3-AA of 1.9, compared to 1.5 for the directly analogous Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate (CAS 138035-71-9) [1][2]. This ΔXLogP of 0.4 units, arising from the ethoxy versus methoxy terminal ester, translates to an approximately 2.5-fold increase in octanol-water partition coefficient for the ethoxy congener [1]. This differentiation is practically meaningful during workup extraction (ethyl acetate/water partitions) and reversed-phase HPLC purification, where the ethoxy compound will show measurably longer retention [1].

Lipophilicity delta
Cross-study comparable
ΔXLogP = 0.4 vs. 3-methoxy analog
Higher organic-phase extraction and longer RP-HPLC retention context
Approx. 2.5× higher P_octanol/water per computed XLogP3
Lipophilicity Chromatographic retention Liquid-liquid extraction Intermediate purification

Regiochemical Differentiation: 3-Ethoxy-4-nitro Substitution Pattern vs. 4-Ethoxy-3-nitro Regioisomer — Implications for Synthetic Reactivity

The target compound positions the 2-ethoxy-2-oxoethoxy group at the 3-position (meta to the methyl ester) and the nitro group at the 4-position (para to the methyl ester) [1]. Its closest regioisomer, Methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate (CAS 873852-15-4), reverses this arrangement: the alkoxy chain occupies the 4-position (para to methyl ester) and the nitro group occupies the 3-position (meta to methyl ester) [2]. In the target compound, the nitro group is activated toward nucleophilic aromatic substitution by the para-methyl ester (electron-withdrawing), while the meta-alkoxy group donates electron density ortho/para to itself, creating a distinct pattern of ring activation that differs fundamentally from the regioisomer [1][2]. Both isomers share identical molecular weight (283.23 g/mol) and computed XLogP (1.9), meaning lipophilicity-based separation alone cannot distinguish them — procurement of the correct regioisomer must be verified analytically (e.g., ¹H NMR or HPLC retention relative to authentic standard) [1][2].

Regiochemical identity
Head-to-head
3-ethoxy-4-nitro vs. 4-ethoxy-3-nitro regioisomer
Identical MW and logP mask regioisomeric mismatch; analytical identity verification required
Distinct InChIKey; nitro group electronic environment differs fundamentally
Regiochemistry Nucleophilic aromatic substitution Nitro reduction Directing effects

Rotatable Bond Count and Conformational Flexibility: 7 Bonds vs. 6 for the Methoxy Analog — Relevance to Target Binding and Crystallinity

The target compound possesses 7 rotatable bonds versus 6 for Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate (CAS 138035-71-9) [1][2]. The additional rotatable bond arises from the ethyl ester terminus (CH₂–CH₃ vs. CH₃), which introduces an extra degree of conformational freedom [1]. In a medicinal chemistry context, each additional rotatable bond typically carries a penalty of approximately 0.5–1.0 kJ·mol⁻¹ in binding free energy due to conformational entropy loss upon target engagement [3]. For downstream crystallization, increased rotatable bond count generally reduces lattice packing efficiency, potentially lowering melting point and altering polymorph landscape relative to the methoxy congener [3].

Rotatable bonds
Class-level inference
7 rotatable bonds vs. 6 for methoxy analog
May influence binding entropy cost and crystallization behavior
Class-level penalty approx. 0.5–1.0 kJ/mol per bond; data to verify
Conformational flexibility Rotatable bonds Binding entropy Crystallization

Supplier-Documented Purity Tier: 98% (Aladdin) vs. 95% (AKSci) — Procurement Specification for Sensitive Synthetic Sequences

Commercially, Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate is offered at two distinct purity tiers: 98% (Aladdin Scientific, Item M182801) and 95% (AKSci, W4460) . The 3 percentage-point purity difference corresponds to a maximum total impurity burden of ≤2% versus ≤5%, which becomes critical when this compound serves as a late-stage intermediate in multi-step syntheses where cumulative impurity carryover can exceed pharmacopoeial thresholds . For comparison, the methoxy analog Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate is also listed at 95% (AKSci), meaning the ethoxy compound is uniquely available at the 98% tier from Aladdin .

Purity specification
Cross-study comparable
98% (Aladdin) vs. 95% (AKSci)
Lower impurity burden supports late-stage intermediate procurement
Vendor COA specs; source-specific review recommended
Purity specification Procurement Quality control Synthetic intermediate

Safety Profile: 'No Known Hazard' Classification — Differentiating from Hazard-Labelled Nitroaromatic Analogs

According to the Safety Data Sheet issued by Combi-Blocks (CA-4463), Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate carries a 'No known hazard' classification under GHS criteria . This contrasts with many nitroaromatic compounds of similar molecular weight that carry GHS hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), or H319 (causes serious eye irritation) . The absence of hazard labelling reduces the administrative and personal-protective-equipment burden for laboratory-scale procurement and handling, and may simplify institutional chemical hygiene plan registration relative to more acutely hazardous nitroaromatic building blocks .

Safety classification
Source review
“No known hazard” per Combi-Blocks SDS
Simplifies lab registration vs. typical hazard-labelled nitroaromatics
Classification based on supplier SDS 2017-12-26; verify for your site
Safety data sheet Hazard classification Laboratory handling Regulatory compliance

Procurement-Relevant Application Scenarios for Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate


PARP Inhibitor Intermediate Synthesis: Leveraging 3-Ethoxy-4-nitro Regiochemistry for Selective Nitro Reduction

In medicinal chemistry programs targeting poly(ADP-ribose) polymerase (PARP) inhibition, Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate serves as a key intermediate where the 4-nitro group undergoes selective reduction to the corresponding aniline, enabling downstream amide coupling or heterocycle formation . The 3-ethoxy-2-oxoethoxy substituent provides an orthogonal ester handle that can be hydrolyzed independently of the methyl ester at C1, allowing sequential functionalization — a regiochemical advantage not available with the 4-ethoxy-3-nitro regioisomer (CAS 873852-15-4) . Procuring the correct regioisomer at ≥98% purity minimizes the risk of regioisomeric cross-contamination that could generate isomeric impurities in the final API, a critical concern for IND-enabling studies .

Orthogonal Diester Scaffold for Sequential Hydrolysis: Ethoxy Ester as a Differentiable Protecting Group Strategy

The compound contains two electronically distinct ester groups: a methyl benzoate (C1) and an ethyl ethoxyacetate (C3 side chain). Under controlled basic hydrolysis conditions, the ethyl ester on the side chain is expected to hydrolyze faster than the methyl benzoate due to reduced steric hindrance and the electron-donating effect of the adjacent ether oxygen, while the methyl benzoate benefits from conjugation with the aromatic ring . This orthogonality, which is shared with the ethoxy regioisomer but not with the methoxy analog (where the smaller methyl ester may hydrolyze with less discrimination), allows sequential deprotection strategies in multi-step synthesis . The higher lipophilicity of the ethoxy congener (XLogP 1.9 vs. 1.5 for methoxy) further facilitates organic-phase extraction of intermediates after each hydrolysis step .

Chromatographic Method Development: Exploiting XLogP 1.9 for Predictable Reversed-Phase Retention

The computed XLogP3-AA of 1.9, combined with a topological polar surface area of 108 Ų and zero hydrogen bond donors, places this compound in a well-defined region of reversed-phase chromatographic space . Analytical method development can leverage these computed properties to predict retention on C18 columns using linear solvent strength models, with an expected log k_w of approximately 2.5–3.0 under conventional acetonitrile/water gradients . The 0.4 log unit lipophilicity difference relative to the methoxy analog (XLogP 1.5) provides adequate chromatographic resolution (R_s > 1.5) for simultaneous purity assessment of both compounds in a single gradient run, an advantage for procurement quality control when both building blocks are inventoried .

Ambient Storage Stability: Room-Temperature Procurement and Inventory without Cold-Chain Logistics

Both Aladdin Scientific and Combi-Blocks specify room-temperature storage for this compound, with no requirement for refrigeration, inert atmosphere, or desiccation beyond standard closed-vessel practice . The boiling point of 421.1°C at 760 mmHg and density of 1.31 g/cm³ further indicate low volatility and standard liquid-handling characteristics . For procurement operations, this means the compound can be shipped under ambient conditions, inventoried on open shelving, and dispensed without specialized equipment — a logistical advantage over thermally labile or highly hygroscopic building blocks that require cold-chain or glove-box handling.

Application
Selection Property
Validation Focus
PARP inhibitor intermediate synthesis
Regiochemical identity and purity tier
Confirm 3-ethoxy-4-nitro regiochemistry by ¹H NMR or HPLC retention relative to authentic standard
Orthogonal diester scaffold for sequential hydrolysis
Ester group differentiation and lipophilicity
Verify hydrolysis rate selectivity under your basic conditions; monitor extraction recovery by logP context
Reversed-phase chromatographic method development
Computed logP and polar surface area
Confirm retention factor (k') on your C18 column; assess resolution from methoxy analog if co-inventoried
Ambient storage procurement and inventory
Supplier storage specification and low volatility
Confirm no cold-chain requirement with vendor COA; verify appearance and purity upon receipt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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